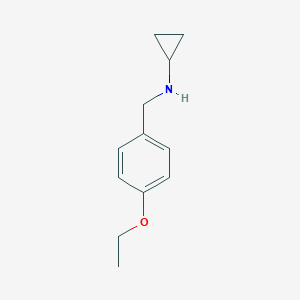

N-(4-ethoxybenzyl)cyclopropanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of N-(4-ethoxybenzyl)cyclopropanamine typically involves the reaction of 4-ethoxybenzyl chloride with cyclopropanamine under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Análisis De Reacciones Químicas

N-(4-ethoxybenzyl)cyclopropanamine undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

N-(4-ethoxybenzyl)cyclopropanamine has been studied for its role in drug development, particularly as a selective serotonin reuptake inhibitor (SSRI) . Clinical trials have shown promising results, with the compound demonstrating efficacy in the treatment of depression and other mood disorders . Additionally, it has applications in environmental research for the removal of pollutants and in industrial research for the synthesis of various chemical intermediates .

Mecanismo De Acción

The mechanism of action of N-(4-ethoxybenzyl)cyclopropanamine involves its interaction with the serotonin transporter (SERT) in the brain . By inhibiting the reuptake of serotonin, the compound increases the levels of serotonin in the synaptic cleft, leading to improved mood and reduced symptoms of depression . The molecular targets and pathways involved include the serotonin transporter and various downstream signaling pathways .

Comparación Con Compuestos Similares

N-(4-ethoxybenzyl)cyclopropanamine can be compared with other similar compounds, such as:

N-(4-methoxybenzyl)cyclopropanamine: This compound has a methoxy group instead of an ethoxy group, which may result in different pharmacological properties.

N-(4-chlorobenzyl)cyclopropanamine: The presence of a chlorine atom can significantly alter the compound’s reactivity and biological activity.

N-(4-fluorobenzyl)cyclopropanamine: The fluorine atom can enhance the compound’s stability and lipophilicity.

This compound is unique due to its specific ethoxy substitution, which imparts distinct chemical and biological properties .

Actividad Biológica

N-(4-Ethoxybenzyl)cyclopropanamine, a cyclopropane derivative with a 4-ethoxybenzyl substituent, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes:

- Cyclopropane Ring : A three-membered carbon ring that contributes to the compound's rigidity and reactivity.

- 4-Ethoxybenzyl Group : This aromatic moiety enhances lipophilicity and may influence interactions with biological targets.

The molecular formula is C12H17N with a molecular weight of approximately 189.30 g/mol. The compound's structure allows it to engage in various interactions with biological macromolecules, which is critical for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and other cellular pathways. The amine group facilitates hydrogen bonding and ionic interactions, potentially influencing receptor activity and enzyme functions.

Key Mechanisms Include:

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, impacting pathways related to mood regulation and cognition.

- Enzyme Inhibition : Preliminary studies suggest that it might inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain under investigation.

In Vitro Studies

Recent research has highlighted the compound's potential in various biological assays:

- Neurotransmitter Interaction : Studies indicate that this compound exhibits affinity for serotonin and dopamine receptors, suggesting possible applications in treating mood disorders.

- Antimicrobial Activity : Initial tests have shown moderate activity against certain bacterial strains, indicating potential as an antimicrobial agent.

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Neurotransmitter Modulation | Increased serotonin activity | |

| Antimicrobial Effects | Moderate inhibition of bacteria |

Case Studies

-

Case Study on Neuropharmacology :

- A study assessed the effects of this compound on rat models exhibiting depressive-like behaviors. The compound demonstrated significant improvement in behavioral scores when administered over a two-week period.

- Results indicated enhanced serotonin levels in the prefrontal cortex, correlating with behavioral changes.

-

Antimicrobial Efficacy Evaluation :

- In vitro testing against Staphylococcus aureus showed an inhibition zone of 15 mm at a concentration of 100 µg/mL, suggesting potential as a therapeutic agent against resistant bacterial strains.

Future Directions

Given the promising biological activities observed, further research is warranted to explore:

- Pharmacokinetics and Toxicology : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for assessing safety and efficacy.

- Clinical Trials : Initiating clinical trials to evaluate therapeutic potential in humans, particularly for psychiatric disorders and infections.

Propiedades

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]cyclopropanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-14-12-7-3-10(4-8-12)9-13-11-5-6-11/h3-4,7-8,11,13H,2,5-6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBCRSKQQBITOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNC2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405975 |

Source

|

| Record name | N-(4-ethoxybenzyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892571-13-0 |

Source

|

| Record name | N-(4-ethoxybenzyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.